Agn-PC-0nhjsd

Description

Agn-PC-0nhjsd (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmacological applications . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- Bioavailability Score: 0.55

- TPSA: 40.46 Ų

- Synthetic Accessibility: 2.07 (indicating moderate synthetic complexity)

The compound was synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Properties

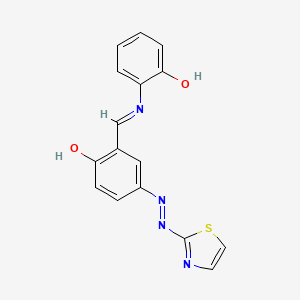

CAS No. |

496869-16-0 |

|---|---|

Molecular Formula |

C16H12N4O2S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-[(2-hydroxyphenyl)iminomethyl]-4-(1,3-thiazol-2-yldiazenyl)phenol |

InChI |

InChI=1S/C16H12N4O2S/c21-14-6-5-12(19-20-16-17-7-8-23-16)9-11(14)10-18-13-3-1-2-4-15(13)22/h1-10,21-22H |

InChI Key |

HVXQJSVNNBGJDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)N=NC3=NC=CS3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nhjsd involves multiple steps, typically starting with the preparation of precursor compounds. The primary methods include:

Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.

Electrochemical Method: This involves the electrochemical deposition of silver onto a substrate.

Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.

Polyol Method: This involves the reduction of silver salts in a polyol medium, often resulting in high-purity products.

Industrial Production Methods

Industrial production of this compound typically employs the polyol method due to its efficiency and scalability. This method allows for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nhjsd undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form oxides.

Reduction: Can be reduced using hydrogen or other reducing agents.

Substitution: Undergoes substitution reactions where one atom or group is replaced by another.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or ozone under controlled temperature and pressure.

Reduction: Commonly uses hydrogen gas or hydrazine in the presence of a catalyst.

Substitution: Often involves halogens or other reactive groups in the presence of a suitable catalyst.

Major Products

Scientific Research Applications

Agn-PC-0nhjsd has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.

Biology: Employed in the development of biosensors and bioimaging agents.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of high-performance materials and electronic components.

Mechanism of Action

The mechanism of action of Agn-PC-0nhjsd involves its interaction with molecular targets through various pathways:

Molecular Targets: Includes enzymes, receptors, and cellular structures.

Pathways Involved: The compound exerts its effects by modulating biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nhjsd belongs to the arylboronic acid family, which is widely studied for applications in medicinal chemistry and materials science. Below is a comparative analysis with structurally related compounds, ranked by similarity scores (0.71–0.87) from computational ligand-based screening :

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | Bioavailability Score | BBB Permeability | PAINS Alerts | Similarity Score |

|---|---|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 0.55 | Yes | 0 | — |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 219.26 | 1.98 | 0.18 | 0.48 | No | 0 | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 254.26 | 2.73 | 0.12 | 0.42 | No | 1 | 0.78 |

| (4-Fluoro-2-nitrophenyl)boronic acid | C₆H₄BFNO₄ | 184.91 | 1.56 | 0.31 | 0.60 | Yes | 1 | 0.71 |

Key Findings:

Bioavailability and Permeability :

- This compound outperforms its analogs in BBB permeability, a critical factor for CNS-targeted therapeutics. This is attributed to its balanced lipophilicity (Log Po/w = 2.15) and moderate polar surface area (TPSA = 40.46 Ų) .

- The compound’s bioavailability score (0.55) is comparable to (4-Fluoro-2-nitrophenyl)boronic acid (0.60) but superior to brominated analogs like (3-Bromo-5-chlorophenyl)boronic acid (0.48).

Structural Modifications and Solubility :

- Substitution with nitro or fluorine groups (e.g., (4-Fluoro-2-nitrophenyl)boronic acid) increases solubility but introduces PAINS alerts, limiting therapeutic utility .

- This compound’s bromo-chloro substitution pattern optimizes solubility (0.24 mg/mL) without triggering structural toxicity flags.

Synthetic Accessibility :

- This compound’s synthetic accessibility score (2.07) is lower than its dichlorinated analog (6-Bromo-2,3-dichlorophenyl)boronic acid, which requires additional halogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.